Cas no 3343-15-5 ((8β)-n-(1-hydroxyethyl)-6-methyl-9,10-didehydroergoline-8-carboxa Mide)

(8β)-n-(1-hydroxyethyl)-6-methyl-9,10-didehydroergoline-8-carboxa Mide structure
3343-15-5 structure
Productnaam:(8β)-n-(1-hydroxyethyl)-6-methyl-9,10-didehydroergoline-8-carboxa Mide
CAS-nummer:3343-15-5
MF:C18H21N3O2
MW:311.378244161606
CID:1457653
PubChem ID:94842968

(8β)-n-(1-hydroxyethyl)-6-methyl-9,10-didehydroergoline-8-carboxa Mide Chemische en fysische eigenschappen

Naam en identificatie

    • (8β)-n-(1-hydroxyethyl)-6-methyl-9,10-didehydroergoline-8-carboxa Mide
    • Lysergic acid alpha-hydroxyethylamide
    • Lysergic acid methyl carbinolamide
    • N-(alpha-Hydroxyethyl)lysergamide
    • (S)-9,10-Didehydro-N-(1-hydroxyethyl)-6-methylergoline-8beta-carboxamide
    • Ergoline-8-carboxamide, 9,10-didehydro-N-(1-hydroxyethyl)-6-methyl-, (8-beta)-
    • Lysergamide, N-(1-hydroxyethyl)- (7CI)
    • (8beta)-N-(1-hydroxyethyl)-6-methyl-9,10-didehydroergoline-8-carboxamide
    • Lysergic acid alpha-hydroxyethylamide; Lysergic acid methyl carbinolamide; N-(alpha-Hydroxyethyl)lysergamide; (S)-9,10-Didehydro-N-(1-hydroxyethyl)-6-methylergoline-8beta-carboxamide; Ergoline-8-carboxamide, 9,10-didehydro-N-(1-hydroxyethyl)-6-methyl-, (8-beta)-; Lysergamide, N-(1-hydroxyethyl)- (7CI); (8beta)-N-(1-hydroxyethyl)-6-methyl-9,10-didehydroergoline-8-carboxamide
    • 9,10-Didehydro-N-[(S)-1-hydroxyethyl]-6-methylergoline-8β-carboxamide
    • Lysergic acid 1-hydroxyethylamide
    • Lysergic acid α-hydroxyethylamide
    • N-(1-Hydroxyethyl)lysergamide
    • Einecs 222-086-0
    • DTXSID10955057
    • SCHEMBL3190210
    • (6aR,9R)-N-(1-hydroxyethyl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
    • N-(1-Hydroxyethyl)-6-methyl-9,10-didehydroergoline-8-carboximidic acid
    • 3343-15-5
    • Lysergamide, N-(1-hydroxyethyl)-
    • NS00047807
    • AKOS040752813
    • Inchi: 1S/C18H21N3O2/c1-10(22)20-18(23)12-6-14-13-4-3-5-15-17(13)11(8-19-15)7-16(14)21(2)9-12/h3-6,8,10,12,16,19,22H,7,9H2,1-2H3,(H,20,23)/t10?,12-,16-/m1/s1
    • InChI-sleutel: WYTJZJPVCDWOOI-WPJLSRQMSA-N
    • LACHT: C(NC(O)C)(=O)[C@@H]1C=C2C3=C4C(C[C@]2(N(C1)C)[H])=CNC4=CC=C3

Berekende eigenschappen

  • Exacte massa: 311.16337692g/mol
  • Monoisotopische massa: 311.16337692g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 2
  • Complexiteit: 520
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 68.4Ų
  • XLogP3: 1.9
Aanbevolen leveranciers
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd